molecular formula C32H39Cl2N7O4 B612008 N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide CAS No. 1256152-35-8

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide

Cat. No.: B612008
CAS No.: 1256152-35-8
M. Wt: 656.6
InChI Key: DNVFTXQYIYFQBW-UHFFFAOYSA-N
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Description

FIIN-1, also known as FGFR irreversible inhibitor-1, is a potent and irreversible inhibitor of fibroblast growth factor receptor (FGFR) kinases. It selectively targets FGFR1, FGFR2, FGFR3, and FGFR4. The compound’s chemical structure includes an acrylamide moiety that forms a covalent bond with a conserved cysteine residue (Cys488 in FGFR1) located at the rim of the P-loop .

Biochemical Analysis

Biochemical Properties

FIIN-1 interacts with FGFRs 1, 2, 3, and 4, as well as Flt1/4 . It binds to these receptors with Kd values of 2.8/6.9/5.4/120 nM and 32/120 nM respectively . The biochemical IC50s of FIIN-1 are 9.2, 6.2, 11.9, and 189 nM against FGFR1/2/3/4, respectively . These interactions inhibit the activity of the FGFRs, thereby affecting various biochemical reactions within the cell.

Cellular Effects

FIIN-1 has significant effects on various types of cells and cellular processes. It inhibits the proliferation of FGF signaling-sensitive cancer cell lines . FIIN-1 also inhibits iFGFR1 autophosphorylation and its downstream Erk1/2 almost completely . This indicates that FIIN-1 influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

FIIN-1 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It forms a covalent bond with cysteine 486 located in the P loop of the FGFR1 ATP binding site . This binding inhibits the activity of the FGFRs, thereby affecting the downstream signaling pathways.

Temporal Effects in Laboratory Settings

It is known that FIIN-1 has a potent and irreversible inhibitory effect on FGFRs

Metabolic Pathways

FIIN-1 is involved in the FGFR signaling pathway It inhibits the activity of FGFRs, thereby affecting the downstream signaling pathways

Preparation Methods

Synthetic Routes:: FIIN-1 can be synthesized using the following steps:

    Acrylamide Derivative Formation: Start with an acrylamide derivative, which serves as the core structure.

    Functionalization: Introduce specific functional groups to enhance binding affinity and selectivity.

    Cysteine Interaction: The acrylamide group reacts with the conserved cysteine residue in FGFR kinases, forming a covalent bond.

Reaction Conditions::

    Reagents: Acrylamide precursor, appropriate functional groups, and catalysts.

    Solvents: Organic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

    Temperature and Time: Reaction typically occurs at room temperature or slightly elevated temperatures for several hours.

Industrial Production:: While FIIN-1 is primarily used in research, custom synthesis services can provide larger quantities for industrial applications.

Chemical Reactions Analysis

Types of Reactions:: FIIN-1 participates in covalent interactions and irreversible binding. Key reactions include:

    Covalent Bond Formation: Acrylamide reacts with the cysteine residue in FGFR kinases.

    Inhibition: FIIN-1 inhibits FGFR autophosphorylation and downstream signaling.

Common Reagents and Conditions::

    Acrylamide Precursor: Essential for forming the acrylamide group.

    Cysteine Residue: The conserved cysteine in FGFR kinases.

    Kinase Assay Buffer: Used for in vitro kinase assays.

Major Products:: The major product is the FIIN-1-FGFR complex, which irreversibly inhibits FGFR activity.

Scientific Research Applications

FIIN-1 finds applications in various fields:

    Chemistry: Tool compound for studying kinase inhibition mechanisms.

    Biology: Investigating FGFR signaling pathways and downstream effects.

    Medicine: Potential therapeutic target for FGFR-driven cancers.

    Industry: Custom synthesis services for drug discovery.

Comparison with Similar Compounds

FIIN-1 stands out due to its irreversible binding and selectivity. Similar compounds include other FGFR inhibitors (e.g., AZD4547, BGJ398), but FIIN-1’s unique covalent interaction sets it apart.

Properties

IUPAC Name

N-[3-[[3-(2,6-dichloro-3,5-dimethoxyphenyl)-7-[4-(diethylamino)butylamino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-1-yl]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39Cl2N7O4/c1-6-26(42)37-23-13-11-12-21(16-23)19-41-30-22(18-36-31(38-30)35-14-9-10-15-39(7-2)8-3)20-40(32(41)43)29-27(33)24(44-4)17-25(45-5)28(29)34/h6,11-13,16-18H,1,7-10,14-15,19-20H2,2-5H3,(H,37,42)(H,35,36,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVFTXQYIYFQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCNC1=NC=C2CN(C(=O)N(C2=N1)CC3=CC(=CC=C3)NC(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does FIIN-1 interact with FGFR2 and what are the downstream effects observed in lung SCC?

A1: While the provided abstracts do not detail the precise binding mechanism of FIIN-1 to FGFR2, they highlight its function as a pan-FGFR inhibitor [, ]. The research indicates that FIIN-1 effectively inhibits the activity of FGFR2, including mutated variants found in lung SCC []. This inhibition was demonstrated by the suppression of anchorage-independent colony formation in NIH-3T3 cells expressing mutated FGFR2 when treated with FIIN-1 []. This suggests that FIIN-1 disrupts the oncogenic signaling pathways downstream of FGFR2, potentially hindering tumor growth and progression.

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